ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate
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Overview
Description
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethylamino group, and a keto group. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Amino Group: Starting with a suitable precursor, such as an amino acid, the amino group can be introduced through amination reactions.
Introduction of the Hydroxyethylamino Group: This step may involve the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethylamino group.
Formation of the Keto Group: The keto group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification to form the ethyl ester, using reagents like ethanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamino group could yield aldehydes or ketones, while reduction of the keto group could yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a potential therapeutic agent, subject to further research and clinical trials.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxobutanoate: A similar compound with a shorter carbon chain.
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopropanoate: Another similar compound with an even shorter carbon chain.
Uniqueness
Ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-7(14)8(10(15)16-4-2)9(11)12-5-6-13/h12-13H,3-6,11H2,1-2H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGIQSQGNRQNMO-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=C(N)NCCO)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C(/N)\NCCO)/C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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